molecular formula C9H10O B049474 (Z)-3-Phenyl-2-propen-1-ol CAS No. 4510-34-3

(Z)-3-Phenyl-2-propen-1-ol

Cat. No. B049474
CAS RN: 4510-34-3
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-DAXSKMNVSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-3-Phenyl-2-propen-1-ol derivatives involves several strategies, including the use of organometallic reagents and catalysts. For example, nickel-catalyzed three-component connection reactions have been utilized for the stereoselective synthesis of (E)-5-phenyl-3-penten-1-ols, a closely related compound, indicating the versatility of metal-catalyzed synthesis in producing various olefinic structures with precise control over the stereochemistry (Shibata et al., 2001).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of (Z)-3-Phenyl-2-propen-1-ol derivatives. For instance, the intramolecular coordination to a tin atom in certain derivatives forms a five-membered ring, showcasing the compound's ability to engage in complex structural configurations (Fu et al., 2010). Such studies underline the importance of molecular structure analysis in understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

(Z)-3-Phenyl-2-propen-1-ol and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional applicability in synthetic chemistry. For example, the reaction with silver acetate catalyzes hydroamination, leading to the formation of N-heterocyclic compounds, indicating the compound's utility in forming complex organic structures (Susanti et al., 2012).

Scientific Research Applications

  • Synthesis of Anti-inflammatory Agents : Zhu et al. (2003) showcased the synthesis and crystal structures of derivatives of (Z)-3-Phenyl-2-propen-1-ol, highlighting their potential as novel anti-inflammatory agents (Zhu et al., 2003).

  • Quantification in Volatile Vegetative Emissions : Reisen et al. (2003) employed techniques like SPME and API-MS to effectively quantify hydroxyaldehyde products from the reactions of Z-3-hexen-1-ol, a compound structurally related to (Z)-3-Phenyl-2-propen-1-ol, in volatile vegetative emissions (Reisen et al., 2003).

  • Corrosion Inhibition : Growcock and Lopp (1988) found that 3-Phenyl-2-propyn-1-ol, a derivative of (Z)-3-Phenyl-2-propen-1-ol, effectively inhibits steel corrosion in hydrochloric acid solutions (Growcock & Lopp, 1988).

  • Catalysis in Organic Synthesis : Susanti et al. (2012) described the use of silver acetate to catalyze hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols, leading to the production of (Z)-2-methylene-1-sulfonylindolin-3-ols, highlighting its utility in synthetic chemistry (Susanti et al., 2012).

  • Adsorption and Reaction in Zeolites : Pereira et al. (1990) investigated the adsorption and reaction of 2-propen-1-ol, a compound similar to (Z)-3-Phenyl-2-propen-1-ol, in H-ZSM-5 zeolites (Pereira et al., 1990).

  • Pharmaceutical Applications : Research by Griffin (2001) and Schenk (2014) has indicated the pharmaceutical value of derivatives of 1-phenoxy-3-amino-propane-2-ol, a compound related to (Z)-3-Phenyl-2-propen-1-ol, in treating heart diseases (Griffin, 2001) and (Schenk, 2014).

  • Mechanistic Studies in Organic Reactions : Dang et al. (2012) explored the mechanism of Z selectivity in terminal olefin metathesis, using chelated ruthenium catalysts, which is relevant to understanding reactions involving (Z)-3-Phenyl-2-propen-1-ol (Dang et al., 2012).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal methods .

Future Directions

This involves potential applications and areas of future research for the compound .

For a specific compound like “(Z)-3-Phenyl-2-propen-1-ol”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use online databases like PubMed for biomedical literature, ChemSpider for chemical information, and Google Scholar for a broad search of scholarly literature .

properties

IUPAC Name

(Z)-3-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Phenyl-2-propen-1-ol

CAS RN

4510-34-3
Record name cis-Cinnamyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamyl alcohol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMYL ALCOHOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT636Q443X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Abe, A Yamasaki, N Koshiba, Y Takeuchi… - Chemical and …, 2001 - jstage.jst.go.jp
36(…Ä)-H. Abe-3.01 Page 1 Selenochroman derivatives appear to have interesting chemical properties, and the pioneering works on the chemistry of those compounds by Kataoka’s …
Number of citations: 10 www.jstage.jst.go.jp
W Adam, MN Korb - Tetrahedron: Asymmetry, 1997 - Elsevier
The titanium-catalyzed, asymmetric epoxidation of dialkyl- and phenyl-substituted allylic alcohols with various enantiomerically pure hydroperoxides has been examined in the …
Number of citations: 59 www.sciencedirect.com
R Takeuchi, N Ue, K Tanabe… - Journal of the …, 2001 - ACS Publications
Iridium complex-catalyzed allylic amination of allylic carbonates was studied. The solvent strongly affected the catalytic activity. The use of a polar solvent such as EtOH is essential for …
Number of citations: 224 pubs.acs.org
M Pastó, A Moyano, MA Pericàs… - The Journal of Organic …, 1997 - ACS Publications
An efficient, stereodivergent, and enantioselective synthesis of the syn and anti diastereomers of N-Boc-β-methylphenylalanine has been developed. Starting from enantiomerically pure …
Number of citations: 38 pubs.acs.org
R Takeuchi, M Kashio - Journal of the American Chemical Society, 1998 - ACS Publications
An iridium complex was found to be an efficient catalyst for allylic alkylation of allylic esters with a stabilized carbon nucleophile. Highly regioselective alkylation at the substituted allylic …
Number of citations: 261 pubs.acs.org
LM Norris - 2013 - libres.uncg.edu
Research in the chemical and biological make up of natural compounds is continually growing for the purpose of advancing knowledge in the realm of medicinal cures, environmental …
Number of citations: 1 libres.uncg.edu
VI Dodero, LC Koll, SD Mandolesi… - Journal of organometallic …, 2002 - Elsevier
Hydrostannation of mono- and disubstituted alkynes with trineophyltin hydride (1) leads to vinylstannanes in good to excellent yields, the configuration of the products depending on the …
Number of citations: 27 www.sciencedirect.com
M Noji, T Kobayashi, Y Uechi, A Kikuchi… - The Journal of …, 2015 - ACS Publications
A vanadium–binaphthylbishydroxamic acid (BBHA) complex-catalyzed asymmetric epoxidation of allylic alcohols is described. The optically active binaphthyl-based ligands BBHA 2a …
Number of citations: 27 pubs.acs.org
AM Lombardía - N-HETEROCYCLIC CARBENE METAL COMPLEXES … - core.ac.uk
The catalytic reduction by partial hydrogenation (semihydrogenation) of alkynes is an efficient method for the production of olefins, and palladium catalysts have been the most effective …
Number of citations: 3 core.ac.uk
I Ambrogio, S Cacchi, G Fabrizi, A Goggiamani… - Synlett, 2009 - thieme-connect.com
The Heck reaction of cinnamyl alcohols with aryl iodides has been investigated using n-Bu 4 NOAc as the base in toluene. Under these conditions, the reaction affords regio-and …
Number of citations: 11 www.thieme-connect.com

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